molecular formula C9H17N3 B1486368 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1015845-99-4

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1486368
M. Wt: 167.25 g/mol
InChI Key: LXCXTVZKWPDDQF-UHFFFAOYSA-N
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Description

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, commonly referred to as EPMPA, is a pyrazolamine-based compound that has been widely studied for its potential applications in scientific research. Pyrazolamines are a class of heterocyclic compounds that are characterized by a five-membered ring structure containing three nitrogen atoms. EPMPA is a derivative of pyrazolamine and is primarily used in laboratory experiments as a model compound for studying the biochemical and physiological effects of pyrazolamines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives, including those similar to "1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine," has been extensively studied. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines, leading to a range of pyrazole-based compounds. The structures of these synthesized compounds are confirmed using techniques like FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The crystallographic analysis helps in understanding the geometric parameters and the theoretical physical and chemical properties of these compounds. These studies are foundational in exploring the applications of pyrazole derivatives in various scientific domains (Titi et al., 2020).

Antimicrobial and Antifungal Applications

Research has demonstrated the antimicrobial, antifungal, and antibacterial efficacy of pyrazole derivatives. These compounds have been shown to possess significant biological activity against various strains of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents. The identification of antitumor, antifungal, and antibacterial pharmacophore sites within these molecules has been a critical area of research, indicating their versatility in therapeutic applications beyond their primary structural and synthetic interest (Titi et al., 2020).

Antitumor Applications

The antitumor properties of pyrazole derivatives have been confirmed through various studies, highlighting their potential as pharmacophores in cancer treatment. The synthesis and characterization of these compounds, including the evaluation of their biological activities against breast cancer and other tumor cell lines, suggest their significance in developing new anticancer therapies. The structural analysis and biological activity studies offer insights into the mechanisms underlying their antitumor efficacy, providing a basis for further research and development in oncology (Titi et al., 2020).

Material Science Applications

Pyrazole derivatives have found applications in material science, particularly in the synthesis of new materials with potential use in various industries. The development of nanomagnetic catalysts and the exploration of pyrazole-based compounds in polymerization reactions exemplify the versatility of these compounds beyond biological applications. Their role in facilitating environmentally friendly synthesis processes and in the creation of novel materials with unique properties highlights the broad applicability of pyrazole derivatives in scientific research and industrial applications (Afsar et al., 2018).

properties

IUPAC Name

5-methyl-2-pentan-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)6-7(3)11-12/h6,8H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXTVZKWPDDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650928
Record name 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine

CAS RN

1015845-99-4
Record name 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015845-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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